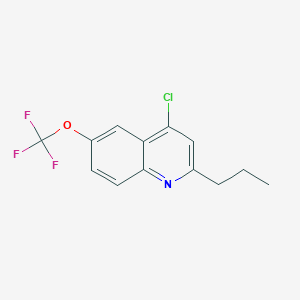

4-Chloro-2-propyl-6-trifluoromethoxyquinoline

CAS No.: 1156277-29-0

Cat. No.: VC18371404

Molecular Formula: C13H11ClF3NO

Molecular Weight: 289.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156277-29-0 |

|---|---|

| Molecular Formula | C13H11ClF3NO |

| Molecular Weight | 289.68 g/mol |

| IUPAC Name | 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline |

| Standard InChI | InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3 |

| Standard InChI Key | PSLKEMSJNXJPFO-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |

Introduction

4-Chloro-2-propyl-6-trifluoromethoxyquinoline is a synthetic organic compound with the molecular formula C13H11ClF3NO and a molecular weight of 289.68 g/mol . It belongs to the quinoline class of compounds, which are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This compound is specifically identified by its CAS number, 1156277-29-0 .

Synthesis and Preparation

While specific synthesis details for 4-Chloro-2-propyl-6-trifluoromethoxyquinoline are not widely documented in the available literature, quinoline derivatives are generally synthesized through various methods such as the Skraup reaction, the Doebner-Miller reaction, or by modifying existing quinoline compounds through substitution reactions .

Safety and Handling

Safety data sheets for 4-Chloro-2-propyl-6-trifluoromethoxyquinoline indicate that it should be handled with caution, as it may pose risks similar to other quinoline derivatives, such as skin irritation and potential toxicity if ingested .

Suppliers and Availability

This compound is available from specialized chemical suppliers, such as BioBlocks Incorporated in the United States . The availability of such compounds is crucial for research purposes, especially in the development of new pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume